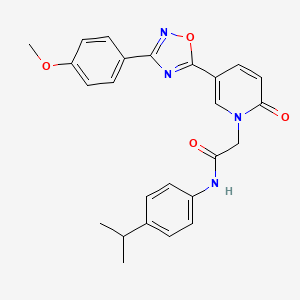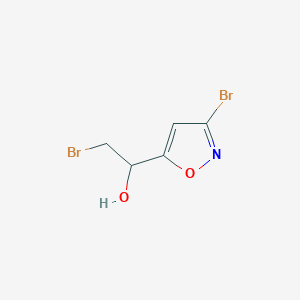![molecular formula C11H12N2O3 B2354387 [(5-甲基-1H-苯并咪唑-2-基)甲氧基]乙酸 CAS No. 876716-55-1](/img/structure/B2354387.png)
[(5-甲基-1H-苯并咪唑-2-基)甲氧基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the benzimidazole ring in this compound contributes to its unique chemical and biological properties.
科学研究应用
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction can lead to various biological activities .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological properties, suggesting they may impact multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
生化分析
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and cell division .
Cellular Effects
The cellular effects of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid are not well-documented. Benzimidazole derivatives have been reported to have various effects on cells. For example, some benzimidazole derivatives have shown antiproliferative activity against cancer cells .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to show varying effects at different dosages in animal models .
Metabolic Pathways
It is known that benzimidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that benzimidazole derivatives can be rapidly absorbed, metabolised and excreted following oral exposure .
Subcellular Localization
Benzimidazole derivatives have been reported to have various effects on subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 5-methyl-o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the methoxy-acetic acid moiety.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
化学反应分析
Types of Reactions
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
相似化合物的比较
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can be compared with other benzimidazole derivatives, such as:
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its potent antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.
Omeprazole N-oxide: A well-known proton pump inhibitor used in the treatment of gastric ulcers.
The uniqueness of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-acetic acid moiety differentiates it from other benzimidazole derivatives, potentially enhancing its solubility and bioavailability.
属性
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQWCRZVCGWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
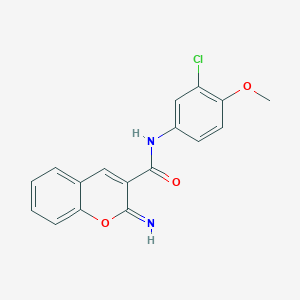
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)
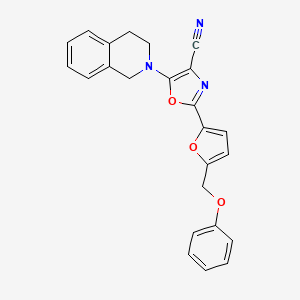
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)

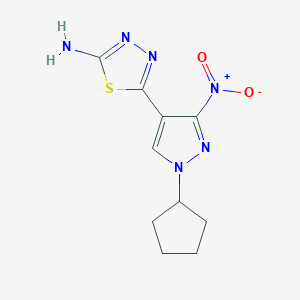
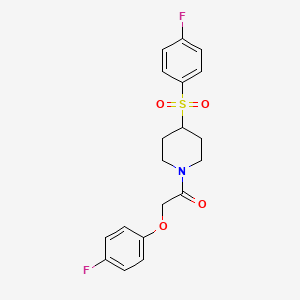
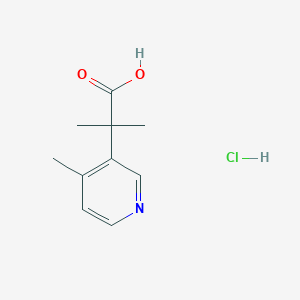
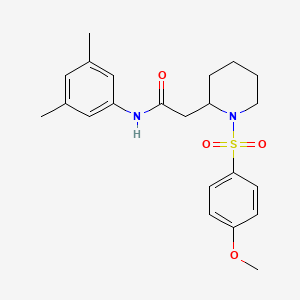
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

